(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester

Description

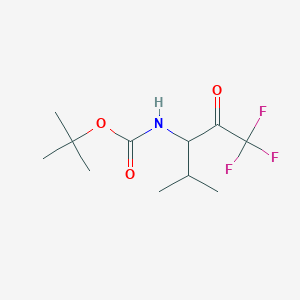

This compound is a carbamic acid derivative featuring a tert-butyl ester group and a trifluorinated isopropyl ketone moiety. Its molecular formula is C₁₃H₂₀F₃NO₃, with a molecular weight of 295.3 g/mol. Structurally, the tert-butyl group provides steric bulk, enhancing stability against hydrolysis, while the trifluoromethyl ketone moiety contributes to electrophilic reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or fluorinated pharmaceuticals .

Properties

Molecular Formula |

C11H18F3NO3 |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

tert-butyl N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamate |

InChI |

InChI=1S/C11H18F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-7H,1-5H3,(H,15,17) |

InChI Key |

KYTKVLLJAXHCTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process involves the same reagents and conditions but with enhanced control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Major Products

Substitution: Free amine.

Reduction: Alcohol.

Oxidation: Carboxylic acid

Scientific Research Applications

3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone is used in various scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanone primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

To contextualize its properties, we compare it with three structurally analogous carbamic acid esters:

Structural Analogues and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|---|

| (1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester | C₁₃H₂₀F₃NO₃ | 295.3 | 98–102 | 2.8 | 0.15 |

| (1-Methyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester | C₁₁H₁₆F₃NO₃ | 267.2 | 85–89 | 2.1 | 0.45 |

| (1-Isopropyl-2-oxopropyl)carbamic acid tert-butyl ester (non-fluorinated) | C₁₃H₂₃NO₃ | 253.3 | 72–75 | 1.9 | 1.20 |

| (1-Cyclohexyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester | C₁₇H₂₄F₃NO₃ | 349.4 | 110–114 | 3.5 | 0.08 |

Key Observations :

- Fluorination Impact: The trifluoromethyl group increases lipophilicity (higher LogP) but reduces aqueous solubility compared to non-fluorinated analogues (e.g., 0.15 vs. 1.20 mg/mL) .

- Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. isopropyl) raise melting points and further reduce solubility due to hindered crystal lattice formation.

Biological Activity

(1-Isopropyl-3,3,3-trifluoro-2-oxopropyl)carbamic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including a carbamic acid moiety and a tert-butyl ester group. Its molecular formula is with a molecular weight of 269.26 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of isopropyl and trifluoromethyl-containing precursors with carbamic acid derivatives. The versatility in synthetic routes allows for tailored modifications to optimize biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies:

- Antimicrobial Activity : Research indicates that carbamate derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain carbamates can inhibit the growth of bacteria, fungi, and algae, with varying degrees of effectiveness depending on their structural characteristics .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. Studies utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest potential interactions that warrant further experimental validation.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Isopropyl carbamate | Contains an isopropyl group | Potential neuroprotective effects |

| Trifluoromethyl carbamate | Similar trifluoromethyl group | Enhanced lipophilicity and metabolic stability |

| tert-butyl carbamate | Tert-butyl group without trifluoromethyl substitution | Lower lipophilicity compared to trifluoromethyl variants |

| 2-Oxopropanamide | Contains an oxo group | Different reactivity profile due to lack of fluorine |

This table underscores the distinct biological activities that may arise from the unique combination of functional groups present in this compound.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Antimicrobial Efficacy : In a study assessing a series of carbamates, some compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MICs) were determined, indicating the effectiveness of these compounds in inhibiting microbial growth .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives could act as inhibitors for specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme regulation is critical.

Q & A

Q. What analytical methods quantify trace impurities or degradation products in batch samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.